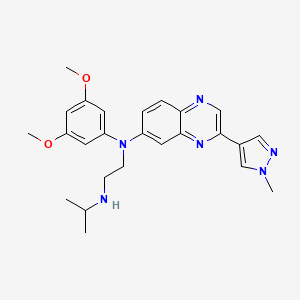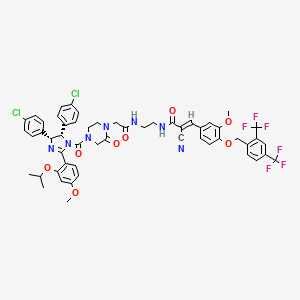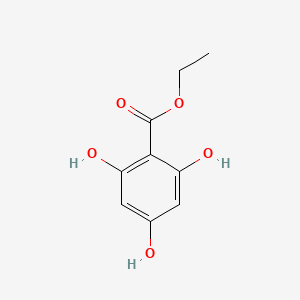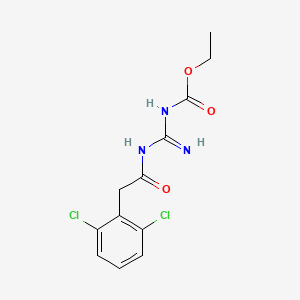
Ferroquine
Descripción general
Descripción
Ferroquine is a synthetic compound related to chloroquine which acts as an antimalarial, and shows good activity against chloroquine-resistant strains . It is the most successful of the chloroquine derivatives .
Synthesis Analysis
Ferroquine (FQ) is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . Several classes of ferroquine derivatives including hydroxyferroquines, trioxaferroquines, chloroquine-bridged ferrocenophanes, thiosemicarbazone derivatives, ferrocene dual conjugates, 4-N-substituted derivatives, and others have been discussed .
Molecular Structure Analysis
Ferroquine’s chemical structure is 7-chloro-4 [ (2-N,N′dimethylaminomethyl) ferrocenylmethylamino]quinoline . Combination of physicochemical and molecular modeling methods showed that FQ and RQ favor intramolecular hydrogen bonding between the 4-aminoquinoline NH group and the terminal amino group in the absence of water, suggesting that this structure may enhance its passage through the membrane .
Chemical Reactions Analysis
Ferroquine is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . FQ could prevent the conversion of hematin into hemozoin by maintaining toxic hematin in the aqueous environment .
Physical And Chemical Properties Analysis
Ferroquine has a molecular weight of 433.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 433.100811 g/mol .
Aplicaciones Científicas De Investigación
Antimalarial Drug
Ferroquine is a novel antimalarial drug candidate . It’s the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine . It’s able to overcome the Chloroquine (CQ) resistance problem, an important limit to the control of Plasmodium falciparum, the principal causative agent of malaria .
Inhibiting Formation of Hemozoin
Ferroquine has the capacity to inhibit the formation of hemozoin . Hemozoin is a disposal product formed from the digestion of blood by some blood-feeding organisms. Its formation is a target for identifying potential antimalarial agents.
Generation of Reactive Oxygen Species
Ferroquine can generate reactive oxygen species . Reactive oxygen species are chemically reactive chemical species containing oxygen, and they play important roles in cell signaling and homeostasis.
Activity Against Multi-drug Resistant P. Falciparum
Ferroquine has high anti-malarial activity in vitro against multi-drug resistant P. falciparum . This makes it a promising candidate for treating malaria in regions where the disease has become resistant to other drugs.
Antitumor Activity
Ferroquine has been found to have antitumor activity . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .
Enhancing Anticancer Activity of Other Drugs
Ferroquine can enhance the anticancer activity of several chemotherapeutics . This suggests its potential application as an adjuvant to existing anticancer therapy.
Inhibiting Autophagy
Ferroquine has been found to inhibit autophagy . Autophagy is a cellular process in which cells degrade and recycle their own constituents. Inhibition of autophagy has recently emerged as a promising strategy in cancer therapy.
Perturbing Lysosomal Function
Ferroquine can perturb lysosomal function . Lysosomes, which are central to autophagy, play a critical role in a number of other fundamental cellular processes, such as secretion and macromolecule recycling.
Mecanismo De Acción
Ferroquine, also known as SSR 97193 or FERROCHLOROQUINE, is a novel antimalarial drug candidate . It is the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine .
Target of Action
Ferroquine primarily targets the Plasmodium falciparum , the principal causative agent of malaria . It is designed to overcome the resistance problem of conventional drugs like chloroquine .
Mode of Action
Ferroquine interacts with its targets by generating hydroxyl radicals, which break down the parasite’s digestive vacuole membrane . This action could be due to its ability to produce these radicals . Additionally, Ferroquine’s action includes the production of HO (·) in the acidic digestive vacuole environment, inhibiting the reinvasion of the malaria parasite .
Biochemical Pathways
Ferroquine affects multiple biochemical pathways. It has the capacity to target lipids, inhibit the formation of hemozoin, and generate reactive oxygen species . These actions contribute to its multifactorial mechanism of action .
Pharmacokinetics
The pharmacokinetic properties of Ferroquine are still under investigation. It has been reported that Ferroquine has reasonable safety and efficacy based on Phase II trials . .
Result of Action
The result of Ferroquine’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the malaria parasite. By generating hydroxyl radicals and breaking down the parasite’s digestive vacuole membrane, Ferroquine prevents the parasite from reinvasion .
Action Environment
Ferroquine is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), suggesting that environmental factors such as nutrient availability and oxygen levels can influence Ferroquine’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of ferroquine derivatives as safe alternatives to antimalarial chemotherapy .
Propiedades
IUPAC Name |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENDDKMBDTHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFeN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferroquine | |
CAS RN |
185055-67-8 | |
| Record name | 1-[[(7-Chloro-4-quinolinyl)amino]methyl]-2-[(dimethylamino)methyl]ferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185055-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 185055-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)








![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)



